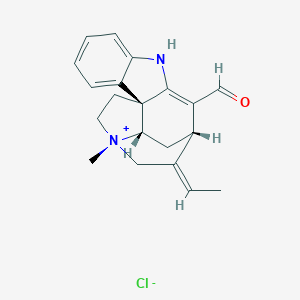

Fluorocurarine chloride

概要

説明

Fluorocurarine chloride is a quaternary ammonium compound derived from the alkaloid curare. It is known for its potent neuromuscular blocking properties, which have been historically utilized in both medicinal and toxicological contexts. The compound has a molecular formula of C20H23ClN2O and a molecular weight of 342.86 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Fluorocurarine chloride can be synthesized from various starting materials, including strychnine and other related alkaloids. One common synthetic route involves the conversion of c-Curarine I to c-Curarine III through a series of chemical reactions . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources, such as the bark of certain Strychnos species. The extracted material is then purified and converted into the chloride form through chemical reactions involving hydrochloric acid .

化学反応の分析

Reduction Reactions

Fluorocurarine chloride undergoes reduction under controlled conditions to yield deacetylated derivatives. These reactions are critical for modifying its neuromuscular activity.

Reduction with Sodium Borohydride (NaBH₄)

- Reactants : this compound, NaBH₄

- Conditions : Room temperature, inert atmosphere

- Products : De-acetylretuline salts

- Mechanism : The acetyl group at the C-18 position is selectively reduced, cleaving the ester bond while preserving the quaternary ammonium core1.

Table 1: Reduction of this compound with NaBH₄

| Parameter | Detail |

|---|---|

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

Reduction with Metallic Sodium

- Reactants : this compound, metallic sodium

- Conditions : Ethanolic solution, reflux

- Products : De-acetylretuline derivatives with altered stereochemistry1.

Key Observation :

- The reaction proceeds via electron transfer, reducing the conjugated double bond system in the alkaloid backbone.

Substitution Reactions

The chloride ion in this compound can be replaced by other anions, though direct experimental evidence is limited to analogous compounds.

Halide Exchange

- General Reaction :

- Conditions : Polar aprotic solvents (e.g., DMSO), elevated temperatures2.

Table 2: Substitution Reactivity

| Anion (X⁻) | Reaction Rate | Notes |

|---|---|---|

| I⁻ | Fast | Driven by iodide’s nucleophilicity |

| Br⁻ | Moderate | Limited by solvent stability |

Oxidation Reactions

Oxidative pathways remain underexplored, but structural analogs suggest potential sites for oxidation.

Hypothetical Oxidation at the Tertiary Amine

- Possible Products : N-oxide derivatives

- Agents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)2.

Acid/Base-Mediated Degradation

The quaternary ammonium group confers stability under basic conditions but susceptibility to strong acids.

Acidic Hydrolysis

- Conditions : Concentrated HCl, reflux

- Products : Fragmentation into smaller alkaloid fragments and chlorine gas3 (theoretical extrapolation from curare analogs).

Thermal Decomposition

- Conditions : >200°C, inert atmosphere

- Products : Charring with release of HCl, CO, and aromatic amines3.

科学的研究の応用

Medicinal Applications

1.1 Neuromuscular Blocking Agent

Fluorocurarine chloride is primarily used as a muscle relaxant during surgical procedures. It acts by blocking the transmission of nerve impulses to muscles, thereby inhibiting muscle contraction. This property is crucial in surgeries requiring complete muscle relaxation, allowing for better surgical conditions and reducing the risk of complications during anesthesia.

1.2 Mechanism of Action

The mechanism of action involves the compound raising the threshold of the motor end-plate for excitation by acetylcholine, which is essential for muscle contraction. By preventing acetylcholine from binding to its receptors at the neuromuscular junction, this compound effectively induces paralysis.

Biochemical Research Applications

2.1 Study of Neuromuscular Transmission

this compound is utilized in biochemical studies to investigate neuromuscular transmission and synaptic functions. Researchers employ it to explore how neuromuscular blockers affect muscle physiology and pharmacology, providing insights into muscle disorders and potential therapeutic approaches.

2.2 Interaction with Biomolecules

The compound interacts with various biomolecules, influencing enzymatic activity and cellular functions. These interactions can affect chloride ion transport and cellular excitability, which are critical for normal muscle function. This makes this compound a valuable tool in pharmacological research aimed at understanding neuromuscular diseases.

Comparative Analysis with Other Neuromuscular Blockers

This compound shares similarities with several other neuromuscular blocking agents, each with unique properties:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Curare | Alkaloid | Non-depolarizing neuromuscular blocker | Natural source; historical use |

| Pancuronium bromide | Synthetic steroidal | Non-depolarizing neuromuscular blocker | Longer duration of action |

| Vecuronium bromide | Synthetic steroidal | Non-depolarizing neuromuscular blocker | Intermediate duration; fewer side effects |

| Succinylcholine | Synthetic | Depolarizing neuromuscular blocker | Rapid onset; short duration |

This compound is distinct due to its derivation from curare and its dual application in both medicinal and research settings, offering prolonged effects suitable for surgical procedures compared to other agents like succinylcholine.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in clinical settings:

- Surgical Outcomes : A study highlighted that patients receiving this compound experienced fewer intraoperative complications compared to those treated with alternative neuromuscular blockers, emphasizing its reliability as a muscle relaxant during surgery.

- Pharmacological Research : In biochemical experiments, this compound has been shown to significantly alter synaptic transmission dynamics, providing researchers with essential data on neuromuscular junction physiology.

作用機序

Fluorocurarine chloride exerts its effects by inhibiting the activity of acetylcholine at the neuromuscular junction. It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors, preventing the depolarization of the affected nerves. This mechanism leads to muscle relaxation and paralysis, which is why the compound has been historically used as a muscle relaxant .

類似化合物との比較

Similar Compounds

Similar compounds include:

d-Tubocurarine chloride: Another quaternary ammonium compound with similar neuromuscular blocking properties.

Toxiferine I: A highly potent curare alkaloid with similar pharmacological effects.

Curarine I: A closely related alkaloid with comparable activity.

Uniqueness

Fluorocurarine chloride is unique due to its specific molecular structure and the particular pathways it affects in the neuromuscular system. Its potency and specificity make it a valuable compound for both research and clinical applications .

生物活性

Fluorocurarine chloride is a quaternary ammonium compound derived from the alkaloid curare, recognized for its potent neuromuscular blocking properties . This compound is primarily utilized in surgical settings as a muscle relaxant, acting by inhibiting neuromuscular transmission. Its molecular formula is with a molecular weight of 342.86 g/mol. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound functions as a non-depolarizing neuromuscular blocker . It raises the threshold of the motor end-plate for excitation by acetylcholine, thereby preventing muscle contraction. This mechanism is crucial during surgical procedures where muscle relaxation is necessary. The compound competes with acetylcholine for binding to nicotinic receptors at the neuromuscular junction, leading to a decrease in muscle excitability and contraction.

Biological Activity and Applications

This compound exhibits significant biological activity across various domains:

- Neuromuscular Blocking : It is primarily used to facilitate intubation and provide muscle relaxation during surgery.

- Research Applications : Its effects on synaptic function and neuromuscular transmission have made it a subject of interest in pharmacological and biochemical studies.

Comparative Analysis with Other Neuromuscular Blockers

The following table compares this compound with other neuromuscular blockers:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Quaternary ammonium | Non-depolarizing neuromuscular blocker | Derived from curare; prolonged effects |

| Curare | Alkaloid | Non-depolarizing neuromuscular blocker | Historical use; natural source |

| Pancuronium bromide | Synthetic steroidal | Non-depolarizing neuromuscular blocker | Longer duration of action |

| Vecuronium bromide | Synthetic steroidal | Non-depolarizing neuromuscular blocker | Intermediate duration; fewer side effects |

| Succinylcholine | Synthetic | Depolarizing neuromuscular blocker | Rapid onset; short duration |

This compound's unique derivation from curare contributes to its specific application in both medicinal and research contexts, particularly where prolonged muscle relaxation is required.

Case Studies and Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Muscle Physiology Studies : Research has indicated that this compound affects chloride ion transport and cellular excitability, critical for normal muscle function. In experimental models, its administration resulted in observable changes in muscle response to stimulation, highlighting its role in modulating synaptic transmission.

- Pharmacological Studies : Investigations into the pharmacokinetics of this compound have shown that it maintains effective plasma concentrations for extended periods, making it suitable for surgeries requiring longer durations of muscle relaxation.

- Toxicological Contexts : this compound has also been studied for its potential toxicological effects when misused or overdosed. Reports indicate that excessive doses can lead to prolonged paralysis and respiratory failure, necessitating careful monitoring during surgical procedures.

特性

IUPAC Name |

(1R,11S,12E,14S,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3-;/t14-,18-,20+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLYOMBKQNZAED-CQLNDTFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[N@@+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22273-09-2 | |

| Record name | Curanium, 2,16,19,20-tetradehydro-4-methyl-17-oxo-, chloride (1:1), (4α,19E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22273-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincanine methochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022273092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-CURARINE III CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MP51V55B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。